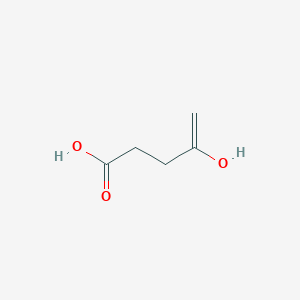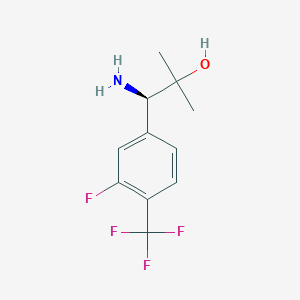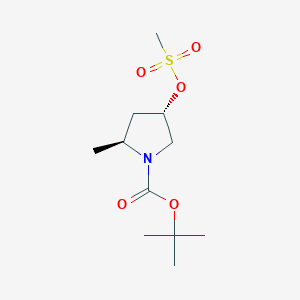
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the amino group is converted to a nitro group.
Reduction: Reduction reactions can convert the carbonyl group in the amide to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: 2-(3-nitro-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide
Reduction: 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanol
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
類似化合物との比較
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Comparison: Compared to its analogs, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(3-amino-4-methylpyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-4-11-9(14)7(3)13-5-6(2)8(10)12-13/h5,7H,4H2,1-3H3,(H2,10,12)(H,11,14) |
InChIキー |
HHBKIMPCSCCSFY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C)N1C=C(C(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
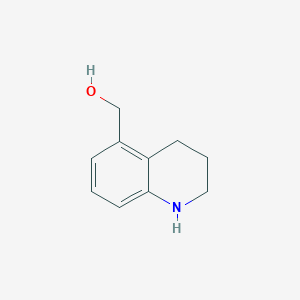
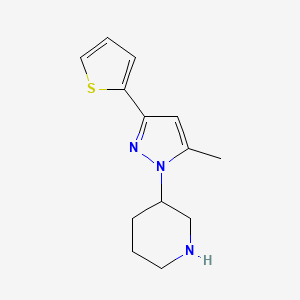


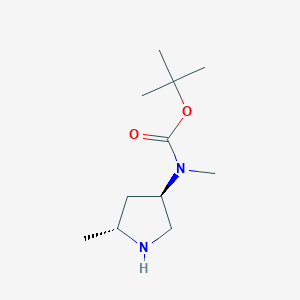

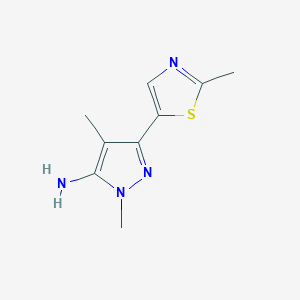
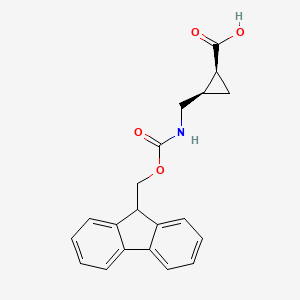
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
